Methyl 2-fluorothiophene-3-carboxylate
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Overview
Description
Methyl 2-fluorothiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Mechanism of Action
Target of Action
Methyl 2-fluorothiophene-3-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The fluorine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets more effectively.
Biochemical Pathways
For instance, some thiophene derivatives have been found to inhibit xanthine oxidase, a key enzyme in the purine metabolism pathway .
Result of Action
Given the biological activities associated with thiophene derivatives, it can be speculated that the compound may exert anti-inflammatory, antimicrobial, or other pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluorothiophene-3-carboxylate typically involves the fluorination of thiophene derivatives followed by esterification. One common method involves the reaction of 2-fluorothiophene with carbon dioxide and methanol in the presence of a catalyst to form the desired ester. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluorothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-fluorothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: This compound is similar in structure but contains an amino group instead of a fluorine atom.
Methyl 2-bromothiophene-3-carboxylate: This compound has a bromine atom instead of a fluorine atom.
Uniqueness
Methyl 2-fluorothiophene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science.
Properties
IUPAC Name |
methyl 2-fluorothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUDUMFLSERKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-41-3 |
Source
|
Record name | methyl 2-fluorothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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